molecular formula C23H33N3O B6132907 2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Numéro de catalogue B6132907
Poids moléculaire: 367.5 g/mol
Clé InChI: DNAJWEKWKGBMSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. TSPO is involved in the regulation of several physiological and pathological processes, including inflammation, apoptosis, and neuroprotection. DPA-714 has been extensively studied in recent years due to its potential applications in the diagnosis and treatment of various diseases.

Mécanisme D'action

DPA-714 binds specifically to 2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, which is overexpressed in several pathological conditions. 2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is involved in the regulation of several cellular processes, including cholesterol transport, mitochondrial function, and apoptosis. By binding to 2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, DPA-714 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in preclinical models. It can reduce neuroinflammation, improve cognitive function, inhibit tumor growth and metastasis, reduce inflammation, and improve tissue damage in animal models of colitis and arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of DPA-714 is its specificity for 2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, which allows for targeted modulation of cellular processes. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of DPA-714 is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the use of DPA-714 in scientific research. One potential application is in the diagnosis and treatment of neurodegenerative disorders such as Alzheimer's disease. DPA-714 could be used as a diagnostic tool to detect early-stage neuroinflammation, which is a hallmark of Alzheimer's disease. It could also be used as a therapeutic agent to reduce neuroinflammation and improve cognitive function in patients with Alzheimer's disease.
Another potential application is in the treatment of cancer. DPA-714 could be used as a targeted therapy to inhibit tumor growth and metastasis in several types of cancer. It could also be used in combination with other cancer therapies to enhance their effectiveness.
In conclusion, DPA-714 is a promising compound with potential applications in several diseases. Its specificity for 2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one allows for targeted modulation of cellular processes, and its biochemical and physiological effects have been extensively studied in preclinical models. Further research is needed to fully understand the potential of DPA-714 in the diagnosis and treatment of various diseases.

Méthodes De Synthèse

DPA-714 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, 5,6-dihydrobenzo[h]quinazolin-4(3H)-one, which is then reacted with dipropylamine and formaldehyde to yield the final product, DPA-714. The overall yield of the synthesis is around 15-20%.

Applications De Recherche Scientifique

DPA-714 has been extensively studied in preclinical models for its potential applications in several diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. In neurodegenerative disorders such as Alzheimer's disease, DPA-714 has been shown to reduce neuroinflammation and improve cognitive function in animal models. In cancer, DPA-714 has been shown to inhibit tumor growth and metastasis in several types of cancer, including breast, lung, and colon cancer. In inflammatory diseases, DPA-714 has been shown to reduce inflammation and improve tissue damage in animal models of colitis and arthritis.

Propriétés

IUPAC Name

2-[(dipropylamino)methyl]-5,5-diethyl-3,6-dihydrobenzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-5-13-26(14-6-2)16-19-24-21-18-12-10-9-11-17(18)15-23(7-3,8-4)20(21)22(27)25-19/h9-12H,5-8,13-16H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAJWEKWKGBMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.